An In-depth Technical Guide to the Core Properties of 2-Amino-4-bromobenzoic Acid
An In-depth Technical Guide to the Core Properties of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, is a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom on a benzene (B151609) ring, offers a versatile platform for the development of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-bromobenzoic acid, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.[1][2]
Physicochemical Properties
2-Amino-4-bromobenzoic acid is a solid at room temperature, typically appearing as a white to light yellow powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| CAS Number | 20776-50-5 | [3] |
| Melting Point | 230-234 °C | [3] |
| Boiling Point (Predicted) | 352.4 ± 32.0 °C | [1] |
| Density (Predicted) | 1.793 ± 0.06 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [4] |
| pKa (Predicted) | 4.71 ± 0.10 | |
| LogP | 1.74 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Amino-4-bromobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed peak assignments for 2-Amino-4-bromobenzoic acid are not readily available in the searched literature, spectra for aminobenzoic acids are well-documented.[6][7] For 2-aminobenzoic acid, characteristic chemical shifts are observed for the aromatic protons and the protons of the amino and carboxylic acid groups. The presence of the bromine atom in the 4-position will influence the chemical shifts of the aromatic protons due to its electronic effects.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-4-bromobenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational modes include N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching. For the related compound 2-amino-5-bromobenzoic acid, characteristic IR bands have been reported.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 2-Amino-4-bromobenzoic acid are not explicitly available. However, methods for structurally similar compounds provide a strong foundation for its preparation and purification.
Synthesis of Brominated Aminobenzoic Acids (General Procedure)
A common method for the synthesis of brominated aminobenzoic acids involves the direct bromination of an aminobenzoic acid precursor. The following is a representative protocol for the bromination of an aminobenzoic acid derivative, which can be adapted for the synthesis of 2-Amino-4-bromobenzoic acid.
Materials:
-
m-Aminobenzoic acid
-
Concentrated Hydrochloric Acid
-
Bromine
-
Water
-
Ice
Procedure:
-
A reaction flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water.
-
The flask is cooled in an ice bath, and the stirrer is started.
-
Bromine is placed in a separate vaporization flask and gently heated.
-
Bromine vapor is drawn through the reaction mixture.
-
Stirring and cooling are continued throughout the reaction, during which the product precipitates.
-
The bromination is complete when the slurry assumes a distinct yellow color (approximately 3 hours).
-
The solid product is separated by filtration and washed thoroughly with water to remove excess bromine and acids.[9]
Caption: General workflow for the synthesis of brominated aminobenzoic acid.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For aminobenzoic acids, a mixture of ethanol (B145695) and water is often effective.[10]
Materials:
-
Crude 2-Amino-4-bromobenzoic acid
-
Ethanol
-
Water
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.[10]
Caption: Workflow for the purification of 2-Amino-4-bromobenzoic acid.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of 2-Amino-4-bromobenzoic acid. A reverse-phase method is typically employed.
Chromatographic Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). For mass spectrometry detection, a volatile buffer like formic acid is used.[11]
-
Detection: UV detection at an appropriate wavelength.
A gradient elution may be necessary to separate the target compound from its impurities effectively.
Biological Activity and Applications
2-Amino-4-bromobenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications. While specific signaling pathways directly involving 2-Amino-4-bromobenzoic acid are not well-documented, its role as a scaffold in medicinal chemistry is significant. For instance, derivatives of aminobenzoic acids are known to exhibit antimicrobial and cytotoxic activities.[12]
The general workflow for utilizing such a building block in drug discovery is outlined below.
Caption: General workflow of drug discovery utilizing 2-Amino-4-bromobenzoic acid.
Safety and Handling
2-Amino-4-bromobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-4-bromobenzoic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide has summarized its core physicochemical properties, provided an overview of relevant analytical and purification techniques, and highlighted its role in the development of new chemical entities. The provided experimental frameworks, although general, offer a solid starting point for researchers working with this compound. Further investigation into its specific biological mechanisms of action will undoubtedly unveil new opportunities for its application in medicinal chemistry.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-bromobenzoic acid | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. 2-Amino-4-bromobenzoic acid(20776-50-5) 1H NMR [m.chemicalbook.com]
- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. 2-Amino-4-bromobenzoic acid | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
